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Rhodanine, 5-(cyclohexylmethylene)-

Cat. No.: B14441337
CAS No.: 73855-57-9
M. Wt: 227.4 g/mol
InChI Key: PGPHWBVUHGCFRZ-SOFGYWHQSA-N
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Description

Significance of the Rhodanine (B49660) Core in Chemical Biology and Medicinal Chemistry

The rhodanine nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, is a cornerstone in the development of novel bioactive compounds. researchgate.netnih.gov Its significance is underscored by the wide array of biological activities attributed to its derivatives, including antimicrobial, antiviral, anticancer, and antidiabetic properties. nih.govnih.govnih.govresearchgate.net The structural versatility of the rhodanine ring, particularly at the C-5 and N-3 positions, allows for the creation of large libraries of compounds with diverse functionalities. nih.gov This chemical tractability makes it an attractive starting point for drug discovery and chemical probe development.

The mechanism of action of rhodanine derivatives is often attributed to their ability to act as Michael acceptors or to interact with various enzymes and receptors. derpharmachemica.com For instance, some rhodanine-containing compounds have been identified as inhibitors of enzymes like bacterial β-lactamases and viral proteases. mdpi.com The planar structure of the rhodanine core, coupled with the potential for hydrogen bonding and other non-covalent interactions, facilitates its binding to the active sites of these proteins.

Contextualization of 5-(cyclohexylmethylene)-Rhodanine within Rhodanine Chemical Space

The chemical space of rhodanine derivatives is vast, with modifications at the 5-position being a primary driver of their diverse biological profiles. The Knoevenagel condensation of rhodanine with various aldehydes is a common synthetic route to introduce a wide range of substituents at this position. figshare.com While many studies have focused on derivatives bearing aromatic and heteroaromatic moieties at the 5-position, the introduction of a non-aromatic, bulky cyclohexylmethylene group in Rhodanine, 5-(cyclohexylmethylene)- presents a distinct structural motif. researchgate.net

This cycloalkylidene substituent imparts a higher degree of lipophilicity compared to many aryl-substituted rhodanines, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The conformational flexibility of the cyclohexane (B81311) ring also introduces a three-dimensional character that can influence binding affinity and selectivity for specific biological targets. Research on the supramolecular structures of 5-cycloalkylidenerhodanines has revealed that the size and nature of the cycloalkane ring influence the crystal packing and intermolecular interactions, such as hydrogen bonding. uj.edu.pl

Overview of Research Trajectories for Rhodanine, 5-(cyclohexylmethylene)- Analogues

Research into analogues of Rhodanine, 5-(cyclohexylmethylene)- has generally followed the broader trends in rhodanine chemistry, focusing on the exploration of their potential as therapeutic agents. Studies on related compounds, such as those with different cycloalkylidene or substituted benzylidene groups at the 5-position, have provided valuable structure-activity relationship (SAR) data.

For instance, a study on 3-cyclohexyl-5-aryl/heterylmethylidenerhodanines investigated their anticancer activity. nih.gov While this research focused on a structural isomer of the title compound, it highlighted the potential of incorporating a cyclohexyl moiety within the rhodanine scaffold to achieve cytotoxic effects against cancer cell lines. The data suggested that the nature of the substituent at the 5-position significantly modulates the biological activity.

Another area of investigation for rhodanine analogues is their antimicrobial activity. nih.gov Research on various 5-substituted rhodanines has demonstrated their potential to inhibit the growth of pathogenic bacteria, including multidrug-resistant strains. Although specific data on the antimicrobial properties of Rhodanine, 5-(cyclohexylmethylene)- is limited in publicly available academic literature, the general antimicrobial potential of the rhodanine class suggests this as a promising avenue for future research.

The exploration of enzyme inhibition is a further key research trajectory. Rhodanine derivatives have been identified as inhibitors of a multitude of enzymes. For example, some analogues have been shown to inhibit bacterial enzymes, highlighting their potential as novel antibacterial agents. nih.gov Given the structural features of Rhodanine, 5-(cyclohexylmethylene)-, it is plausible that it and its analogues could be investigated as inhibitors of various enzymes where a hydrophobic substituent at the 5-position is favorable for binding.

Table 1: Investigated Biological Activities of Rhodanine Analogues

|

Compound Class Biological Activity Investigated Key Findings
3-Cyclohexyl-5-benzylidene Rhodanines Anticancer Showed cytotoxic activity against MCF-7 cells.
5-Substituted Rhodanine Derivatives Antimicrobial Potent activity against various Gram-positive bacteria.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NOS2 B14441337 Rhodanine, 5-(cyclohexylmethylene)- CAS No. 73855-57-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73855-57-9

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

(5E)-5-(cyclohexylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H13NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12,13)/b8-6+

InChI Key

PGPHWBVUHGCFRZ-SOFGYWHQSA-N

Isomeric SMILES

C1CCC(CC1)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1CCC(CC1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Synthetic Methodologies for Rhodanine, 5 Cyclohexylmethylene and Its Derivatives

Knoevenagel Condensation as a Pivotal Synthetic Route

The Knoevenagel condensation stands as a cornerstone for the synthesis of 5-aryl- and 5-alkylidene rhodanines, including Rhodanine (B49660), 5-(cyclohexylmethylene)-. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine, with a carbonyl compound, such as cyclohexanecarboxaldehyde (B41370). nanobioletters.comwikipedia.org

Mechanism and Stereochemical Considerations in C-5 Alkylidenation

The mechanism of the Knoevenagel condensation is initiated by the deprotonation of the active methylene group at the C-5 position of the rhodanine ring by a base. wikipedia.org The presence of two electron-withdrawing groups (a carbonyl group and a thiocarbonyl group) in the rhodanine structure makes the methylene protons at C-5 highly acidic and thus readily removable. nih.govnih.gov The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, eliminating a molecule of water to form the C=C double bond at the C-5 position, yielding the 5-alkylidene rhodanine derivative. wikipedia.org

Stereochemically, the reaction can lead to the formation of either (E) or (Z) isomers due to the newly formed double bond. While some reactions may initially produce a mixture of isomers, the more thermodynamically stable isomer is often obtained as the major product, sometimes after equilibration. wikipedia.org For 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives, the (Z) isomer was observed in the crystal structures. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

A wide array of catalysts and reaction conditions have been explored to optimize the synthesis of 5-substituted rhodanine derivatives, aiming for higher yields, shorter reaction times, and more environmentally benign processes. nanobioletters.comderpharmachemica.com

Catalyst Systems:

Bases: Weakly basic amines like piperidine (B6355638) are commonly used. wikipedia.org Other bases such as triethylamine (B128534) (TEA) are also effective. nih.gov

Lewis Acids: Lewis acids can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack. nanobioletters.com

Heterogeneous Catalysts: To simplify product purification and catalyst recycling, various heterogeneous catalysts have been employed. These include copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs), which act as a magnetically separable catalyst in water. nanobioletters.com Other examples include zirconia, borate (B1201080) zirconia, and MgO nanoparticles. nanobioletters.com

Ionic Liquids (ILs): Ionic liquids, such as 2-hydroxyethylammonium formate, have been used as both solvent and catalyst, offering good to excellent yields under solvent-free conditions. researchgate.net Deep eutectic solvents (DES), like choline (B1196258) chloride:urea, also provide an environmentally friendly and catalyst-free approach. mdpi.com

Other Catalysts: Alum has been utilized as an inexpensive and non-toxic catalyst, particularly effective under microwave irradiation in aqueous media. derpharmachemica.com

Reaction Conditions:

Solvents: The choice of solvent can be crucial. While traditional organic solvents like ethanol (B145695) and acetic acid are used, greener alternatives such as water and ionic liquids are gaining prominence. nanobioletters.comderpharmachemica.comresearchgate.net Water has been found to be a suitable solvent for reactions catalyzed by alum due to the catalyst's solubility. derpharmachemica.com

Temperature and Reaction Time: Reaction conditions can range from room temperature to reflux temperatures. researchgate.netmdpi.com Microwave irradiation has been shown to significantly shorten reaction times and improve yields. derpharmachemica.comresearchgate.net For instance, a microwave-enhanced synthesis using alum in water demonstrated excellent product yields in a much shorter time compared to conventional methods. derpharmachemica.com

The following table summarizes the optimization of reaction conditions for the synthesis of a rhodanine derivative, highlighting the effect of temperature and time.

EntryTemperature (°C)Time (h)Solvent Volume (mL)Yield (%)
1802570
21102585
3804585
4602565
Data derived from a study on the optimization of rhodanine derivative synthesis. researchgate.net

Synthesis of N-Substituted Rhodanine, 5-(cyclohexylmethylene)- Analogues

Modification at the N-3 position of the rhodanine ring allows for the creation of a diverse library of analogues with potentially altered biological activities and physicochemical properties.

Alkylation Strategies at the N-3 Position

N-substituted rhodanine derivatives are commonly synthesized through the Knoevenagel condensation of an N-substituted rhodanine with an appropriate aldehyde. mdpi.com This approach involves the initial synthesis of the N-substituted rhodanine, which can then be reacted with cyclohexanecarboxaldehyde to yield the desired N-substituted 5-(cyclohexylmethylene)rhodanine.

Alternatively, direct alkylation of a pre-formed 5-(cyclohexylmethylene)rhodanine at the N-3 position can be achieved. However, this method may be less common due to potential side reactions. The synthesis of N-substituted rhodanines can be achieved from amines under microwave irradiation using water as a solvent. mdpi.com

For example, a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids were synthesized by reacting the corresponding rhodanine-3-carboxyalkyl acid with an appropriate aldehyde in the presence of triethylamine. mdpi.com

Acylation Reactions and Regioselectivity

Acylation at the N-3 position introduces an acyl group, further expanding the structural diversity of rhodanine derivatives. This can be achieved by reacting the rhodanine or a 5-substituted rhodanine with an acylating agent, such as an acid chloride or anhydride.

The regioselectivity of acylation is an important consideration. In the context of Friedel-Crafts acylation of aromatic compounds, both electronic and steric factors control the position of acylation. chemistryviews.orgnih.gov For rhodanine derivatives, acylation is generally expected to occur at the N-3 position due to the nucleophilicity of the nitrogen atom. A study on the synthesis of rhodanine-3-acetamide derivatives involved the condensation of rhodanine-3-acetic acid with aromatic aldehydes, followed by conversion to the acid chloride and subsequent reaction with amines to form the target carboxamide derivatives. nih.gov

Multi-Component Reaction Approaches for Rhodanine, 5-(cyclohexylmethylene)- Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. dovepress.comuniba.it For the synthesis of rhodanine scaffolds, MCRs can provide rapid access to a wide range of derivatives.

One such example is a one-pot, three-component condensation reaction to synthesize 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a key intermediate for further functionalization. This reaction involves glycine, sodium hydroxide (B78521), carbon disulfide, and chloroacetic acid. nih.gov Another reported MCR involves the reaction of a primary amine, carbon disulfide, ethyl chloroacetate, and an alkyl halide to produce ketene (B1206846) dithioacetal rhodanines. researchgate.net While a specific MCR for the direct synthesis of Rhodanine, 5-(cyclohexylmethylene)- is not detailed in the provided results, the principles of MCRs can be applied to design such a synthesis. For instance, a hypothetical MCR could involve the reaction of an amine, carbon disulfide, an active methylene compound, and cyclohexanecarboxaldehyde.

Derivatization Strategies at the Cyclohexylmethylene Moiety

Direct functionalization of the saturated cyclohexyl ring in pre-formed 5-(cyclohexylmethylene)rhodanine is challenging due to the lack of reactive sites. Therefore, derivatization is most effectively achieved by utilizing functionalized cyclohexanecarbaldehydes as starting materials for the Knoevenagel condensation with rhodanine or its N-substituted analogs. This approach allows for the introduction of a wide variety of substituents onto the cyclohexyl ring prior to the formation of the rhodanine derivative.

Another potential, though less explored, avenue for derivatization involves reactions at the exocyclic double bond of the cyclohexylmethylene group. This double bond can theoretically undergo addition reactions, offering a pathway to further modify the scaffold.

Synthesis of Derivatives via Functionalized Cyclohexanecarbaldehydes

The most practical and versatile method for obtaining derivatives of Rhodanine, 5-(cyclohexylmethylene)- with substituents on the cyclohexyl ring is through the Knoevenagel condensation of a functionalized cyclohexanecarbaldehyde with a rhodanine precursor. This strategy allows for the synthesis of a diverse library of compounds by varying the substituents on the starting aldehyde.

The general synthetic scheme involves the reaction of rhodanine (or an N-substituted rhodanine) with a substituted cyclohexanecarbaldehyde in the presence of a base catalyst, such as sodium acetate, in a suitable solvent like acetic acid, often with heating.

Table 1: Synthesis of 5-(Substituted cyclohexylmethylene)rhodanine Derivatives

EntryCyclohexanecarbaldehyde PrecursorRhodanine PrecursorResulting DerivativePotential Functional Group (R)
14-HydroxycyclohexanecarbaldehydeRhodanine5-((4-Hydroxycyclohexyl)methylene)rhodanine-OH
24-MethoxycyclohexanecarbaldehydeRhodanine5-((4-Methoxycyclohexyl)methylene)rhodanine-OCH₃
34-AminocyclohexanecarbaldehydeRhodanine5-((4-Aminocyclohexyl)methylene)rhodanine-NH₂
44-(N,N-Dimethylamino)cyclohexanecarbaldehydeRhodanine5-((4-(N,N-Dimethylamino)cyclohexyl)methylene)rhodanine-N(CH₃)₂
5Cyclohexane-1,4-dicarbaldehydeRhodanine (2 equiv.)5,5'-(Cyclohexane-1,4-diylbis(methanylylidene))bis(rhodanine)Second rhodanine moiety

This table represents a conceptual synthetic approach, as direct literature for these specific syntheses is limited. The feasibility of each reaction would depend on the specific reaction conditions and the nature of the substituent.

The synthesis of the required functionalized cyclohexanecarbaldehydes can be accomplished through various established organic synthesis methods, starting from commercially available cyclohexyl derivatives. For instance, the synthesis of a hydroxy-substituted derivative would begin with the oxidation of a corresponding diol to a hydroxy-aldehyde.

Reactions at the Exocyclic Double Bond

The exocyclic double bond in 5-(cyclohexylmethylene)rhodanine represents a potential site for chemical modification, although this approach is less documented in the scientific literature for this specific compound. In principle, this double bond could undergo various addition reactions, which would lead to the saturation of the bond and the introduction of new functional groups at the methylene carbon and the adjacent carbon of the cyclohexyl ring.

Potential reactions could include:

Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding 5-(cyclohexylmethyl)rhodanine.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond could introduce dihalides.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) could lead to the formation of a halogenated derivative.

Michael Addition: As an α,β-unsaturated system, the exocyclic double bond could potentially act as a Michael acceptor for various nucleophiles.

Table 2: Potential Addition Reactions at the Exocyclic Double Bond

Reaction TypeReagentsPotential Product
Catalytic HydrogenationH₂, Pd/C5-(Cyclohexylmethyl)rhodanine
BrominationBr₂5-((Bromo(cyclohexyl)methyl))rhodanine derivatives
HydrobrominationHBr5-((Bromo(cyclohexyl)methyl))rhodanine

This table outlines theoretical reaction pathways. The reactivity and regioselectivity of these additions would need to be experimentally determined.

The reactivity of this exocyclic double bond is influenced by the electron-withdrawing nature of the rhodanine ring, making it susceptible to nucleophilic attack. However, the steric hindrance presented by the cyclohexyl group might affect the feasibility and outcome of these reactions. Further research is required to fully explore the synthetic utility of the exocyclic double bond in the derivatization of Rhodanine, 5-(cyclohexylmethylene)-.

Mechanistic Insights into Reactions Involving Rhodanine, 5 Cyclohexylmethylene

Reaction Pathways of Knoevenagel Condensation at C-5 of the Rhodanine (B49660) Ring

The primary synthetic route to Rhodanine, 5-(cyclohexylmethylene)- and related 5-arylidene or 5-alkylidene derivatives is the Knoevenagel condensation. ekb.eg This reaction is a variant of the aldol (B89426) condensation, involving the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. chemistrylearner.comwikipedia.org

The methylene group at the C-5 position of the rhodanine ring is particularly reactive. Its acidity is enhanced by the presence of two adjacent electron-withdrawing groups: the carbonyl group at C-4 and the thiocarbonyl group at C-2. wikipedia.orgnih.gov This high reactivity allows the condensation to proceed efficiently even with a weak base as a catalyst, which is advantageous as it prevents the self-condensation of the aldehyde reactant. wikipedia.orgpw.live

The mechanism proceeds via the following steps:

Enolate Formation: A weak base, such as triethylamine (B128534) (TEA) or piperidine (B6355638), deprotonates the active methylene group at C-5 of the rhodanine ring, forming a resonance-stabilized enolate ion. chemistrylearner.comyoutube.com

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (in this case, cyclohexanecarboxaldehyde). chemistrylearner.comyoutube.com

Dehydration: The resulting aldol-type addition product undergoes a rapid, often spontaneous, elimination of a water molecule to form a stable carbon-carbon double bond, yielding the final 5-(cyclohexylmethylene)rhodanine product. chemistrylearner.comwikipedia.org

This reaction is known for its high efficiency and mild reaction conditions. nih.govresearchgate.net Studies on the Knoevenagel condensation between various rhodanine derivatives and aldehydes have consistently shown high yields, often exceeding 98%. nih.gov

Rhodanine ReactantAldehyde ReactantCatalystTemperature (°C)Conversion (%)Reference
RhodanineBenzaldehydeTEA70>98 nih.gov
Rhodanine4-MethoxybenzaldehydeTEA70>98 nih.gov
Rhodanine4-(Trifluoromethyl)benzaldehydeTEA70>98 nih.gov
Rhodanine-3-acetic acidBenzaldehydeTEA70>98 nih.gov
3-AminorhodaninePyridine-4-carbaldehydeNH4OH/NH4ClRefluxN/A f1000research.com

Hydrolysis Mechanisms of Rhodanine Derivatives and Enethiol Formation

Rhodanine derivatives, including 5-substituted variants, are susceptible to hydrolysis, a reaction that can significantly alter their chemical identity and biological activity. thno.org The hydrolysis of the rhodanine ring is a pH-dependent process that leads to ring-opening and the formation of a reactive enethiol species. nih.govrsc.orgresearchgate.net

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl or thiocarbonyl carbons, leading to the cleavage of the heterocyclic ring. Crystallographic and biophysical studies have revealed that this hydrolysis is not merely a degradation pathway but can be a crucial activation step. nih.gov For instance, in the context of metallo-β-lactamase (MBL) inhibition, the activity initially attributed to rhodanine compounds was found to be, at least in part, due to the enethiol product of hydrolysis. researchgate.netnih.gov This thioenolate fragment acts as a potent inhibitor by chelating the di-zinc ions in the enzyme's active site, mimicking the binding of intermediates in β-lactam hydrolysis. nih.govacs.orgacs.org

The resulting enethiols are often unstable and can undergo further reactions. researchgate.net In solvents such as dimethyl sulfoxide (B87167) (DMSO), rhodanine-derived enethiols have been observed to undergo dimerization, yielding 1,3-dithiolanes and mixed disulfides. rsc.orgresearchgate.net The rate of these subsequent reactions and the ratio of the products depend on the substitution pattern of the parent rhodanine and the reaction conditions. rsc.orgnih.gov This highlights the complex chemical behavior that can follow the initial hydrolysis event. researchgate.net

Compound TypeReactionKey ProductSignificanceReference
Rhodanine DerivativesHydrolysisEnethiol/ThioenolateFormation of the biologically active species for MBL inhibition. nih.govnih.gov
Enethiols (in DMSO)Dimerization/Reaction1,3-dithiolanes, Mixed DisulfidesDemonstrates the reactivity and potential instability of the hydrolysis product. rsc.orgresearchgate.net
Rhodanine ML302HydrolysisEnethiol fragment ML302FObserved formation of a ternary complex (Enzyme-ML302-ML302F). nih.gov

Ring-Opening Polymerization Mechanisms Initiated by Rhodanine

Beyond its role as a building block in small-molecule synthesis, the rhodanine ring itself can function as an efficient initiator for anionic ring-opening polymerization (AROP). nih.govresearchgate.net This capability allows for the synthesis of complex polymer architectures, such as multicyclic polymers, where rhodanine moieties are strategically incorporated. nih.govdoaj.orgbohrium.com

The AROP mechanism is typically initiated by an anion, which attacks the rhodanine ring. The key features of the rhodanine structure that facilitate this are the highly polarized thiocarbonyl (C=S) group and the relatively weak C–S bond within the ring. researchgate.net The process generally unfolds as follows:

Initiation: An anionic species, such as a thiolate, attacks the electrophilic carbon of the C=S bond in the rhodanine initiator.

Propagation: This initial attack leads to the opening of the five-membered rhodanine ring. The resulting active center then propagates by sequentially attacking and incorporating monomer units, such as thiiranes, into the growing polymer chain. researchgate.net This process effectively expands the original rhodanine ring, leading to the formation of cyclic polythioethers. nih.govresearchgate.net

A notable aspect of this chemistry is the dual functionality of rhodanine. It can first be incorporated into a polymer backbone via Knoevenagel polymerization and then, the rhodanine units within that polymer can act as macroinitiators for the AROP of a second monomer, yielding multicyclic polymers with controlled structures. nih.govnih.govresearchgate.net The polymerization is a pseudo-first-order reaction with respect to the monomer concentration, and the resulting cyclic polymers exhibit distinct properties, such as higher thermal stability, compared to their linear or single-cycle counterparts. bohrium.com

InitiatorMonomerPolymerization TypeResulting StructureKey FeatureReference
RhodanineThiirane (B1199164)Anionic Ring-Opening Polymerization (AROP)Cyclic PolythioetherRhodanine acts as an efficient initiator. nih.govresearchgate.net
Linear Rhodanine-containing PolymerThiiraneAnionic Ring-Opening Polymerization (AROP)Multicyclic PolymerRhodanine moieties in the backbone act as macroinitiators. researchgate.netbohrium.com
RhodanineN/A (as monomer)Knoevenagel PolymerizationLinear Rhodanine-containing PolymerIncorporates rhodanine into the polymer backbone for subsequent reactions. nih.govnih.gov

Investigating Intramolecular Interactions in Rhodanine, 5-(cyclohexylmethylene)- Derivatives

The three-dimensional structure, crystal packing, and physicochemical properties of rhodanine derivatives are governed by a network of subtle intra- and intermolecular interactions. nih.govmdpi.com While direct crystallographic data for Rhodanine, 5-(cyclohexylmethylene)- is not detailed in the provided context, extensive studies on analogous 5-substituted rhodanines provide significant insight into the forces at play.

X-ray crystallography and Hirshfeld surface analysis of related compounds have revealed a variety of important non-covalent contacts. nih.gov These include:

Hydrogen Bonding: This is a dominant interaction, with the N-H group of the rhodanine ring acting as a hydrogen bond donor and the carbonyl oxygen (C4=O) or thiocarbonyl sulfur (C2=S) acting as acceptors. In derivatives with carboxylic acid groups, strong O-H···O or O-H···N hydrogen bonds often lead to the formation of stable dimers (homosynthons). mdpi.comnih.gov

Other Interactions: A range of weaker interactions, such as C-H···O, C-H···S, S···S, and N···S contacts, also play a crucial role in stabilizing the crystal lattice. nih.govnih.gov

Interaction TypeAtoms Involved (Donor-H···Acceptor)RoleObserved in Derivatives ofReference
Hydrogen Bond (Homosynthon)O-H···ODimer formationRhodanine-3-alkylenecarboxylic acids mdpi.com
Hydrogen Bond (Homosynthon)O-H···NDimer formation5-Pyridylmethylidene-rhodanine-carboxyalkyl acids nih.gov
Weak Hydrogen BondC-H···O / C-H···SConnecting dimers, crystal packing5-Pyridylmethylidene-rhodanine-carboxyalkyl acids nih.gov
Intramolecular InteractionN···SStabilizing planar conformation5-Pyridylmethylidene-rhodanine derivatives mdpi.comnih.gov
Multiple Short ContactsCl···C, S···S, S···H, O···H, N···H, H···CCrystal stabilitySpirooxindole-rhodanine analogs nih.gov

Structure Activity Relationship Sar Studies of Rhodanine, 5 Cyclohexylmethylene Analogues

Influence of Substituents at the C-5 Position on Biological Activity

The C-5 position of the rhodanine (B49660) ring is a common site for modification, typically through a Knoevenagel condensation reaction. researchgate.net The nature of the substituent at this position, particularly the characteristics of the exocyclic double bond and the attached arylidene or alkylidene group, plays a pivotal role in modulating the biological activity of the resulting compounds. nih.gov

The electronic and steric properties of the arylidene or alkylidene group at the C-5 position significantly influence the compound's interaction with biological targets. Research has shown that the introduction of various substituted aryl groups can lead to a wide spectrum of biological responses, including antibacterial and anticancer activities.

For instance, in a series of rhodanine-3-carboxyalkyl acid derivatives, the type of substituent on the benzylidene moiety at C-5 was critical for antibacterial activity. Derivatives with a 4'-N,N-diethylaminobenzylidene group showed notable activity against Gram-positive bacteria. uj.edu.pl The presence of electron-donating groups, such as a dimethylamino group, on the benzylidene ring has been associated with potent antiproliferative activity. mdpi.com Conversely, the introduction of electron-withdrawing groups can also enhance activity, indicating that the optimal substitution pattern is target-dependent. researchgate.net

Studies have compared different aryl and alkylidene moieties. For example, a 5-cinnamilidene rhodanine derivative demonstrated slightly better inhibitory activity against protein-tyrosine phosphatase (PRL-3) than its corresponding 5-benzylidene analogue, suggesting that extending the conjugation of the substituent can be beneficial. mdpi.com The size and hydrophobicity of the substituent at the C-5 position are also determining factors; an increase in the mass of the aryl substituent has been shown to sometimes decrease cytotoxic activity. mdpi.comnih.gov

Table 1: Effect of C-5 Arylidene Substituents on Anticancer Activity (MCF-7 Cell Line)
CompoundC-5 SubstituentReported Activity (IC50 or % Inhibition)Reference
145-[4-(phenylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]IC50 = 7.67 µg/mL mdpi.com
155-[4-({4-nitrophenyl}methylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]IC50 = 11.7 µg/mL mdpi.com
19Cinnamoyl moiety (at C-5) with 2-chlorophenyl (at N-3)81% inhibition at 10 µg/mL mdpi.com
47BenzylideneIC50 = 1.1 µM (PRL-3 Inhibition) mdpi.com
49CinnamilideneIC50 = 0.8 µM (PRL-3 Inhibition) mdpi.com

The Knoevenagel condensation used to introduce the C-5 substituent typically results in the formation of E/Z isomers. The stereochemistry of the exocyclic double bond at the C-5 position is a critical determinant of biological activity. Overwhelmingly, studies indicate that the Z-isomer is the more biologically active configuration for many rhodanine derivatives. nih.gov For example, the Z-isomer of various 5-benzylidene-rhodanine derivatives is often reported as the predominant and more potent form. This stereochemical preference is crucial for the molecule's ability to fit correctly into the binding site of its target protein. The design of new microtubule-interacting agents based on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives highlights the importance of the Z configuration for antiproliferative activity. mdpi.com

Impact of N-3 Substitutions on Biological Activity

The N-3 position of the rhodanine ring provides another key handle for chemical modification. The substituent at this position can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile and biological activity. nih.gov

The introduction of alkyl or carboxyalkyl chains at the N-3 position has been a successful strategy for modulating the biological activity of rhodanine analogues. The length of the carboxyalkyl chain, in particular, has been shown to have a significant impact on antibacterial properties.

In a study on 5-substituted derivatives of rhodanine-3-carboxyalkyl acids, derivatives of rhodanine-3-propionic acid exhibited the highest activity against Gram-positive bacteria compared to those with acetic, butyric, or hexanoic acid chains. nih.govuj.edu.pl This suggests that an optimal chain length exists for maximizing interaction with the bacterial target. The presence of a terminal carboxyl group is often considered important for activity, potentially by acting as a hydrogen bond acceptor or by mimicking a phosphate (B84403) group to interact with specific enzymes. nih.govgrowingscience.com

Table 2: Influence of N-3 Carboxyalkyl Chain Length on Antibacterial Activity
Compound SeriesN-3 SubstituentGeneral Observation on ActivityReference
Rhodanine-3-acetic acid derivatives-CH2COOHGood activity against M. tuberculosis. uj.edu.pl
Rhodanine-3-propionic acid derivatives-(CH2)2COOHHighest activity against Gram-positive bacteria in its series. Moderate activity against Gram-positive and Gram-negative bacteria. uj.edu.plresearchgate.net
Rhodanine-3-butyric acid derivatives-(CH2)3COOHActive against Gram-positive bacteria. nih.gov
Rhodanine-3-hexanoic acid derivatives-(CH2)5COOHActive against Gram-positive bacteria. nih.gov

Conversely, introducing hydrophilic groups, such as the carboxyl group in carboxyalkyl chains, can improve aqueous solubility and provide key interaction points with the target protein, which is often crucial for activity. nih.gov The strategic placement of hydrophilic and hydrophobic moieties is therefore a key consideration in the design of potent rhodanine-based inhibitors.

Combined Substituent Effects (3,5-Disubstitution) on Biological Activity

The simultaneous substitution at both the N-3 and C-5 positions of the rhodanine core often leads to a synergistic effect, resulting in compounds with significantly enhanced biological activity compared to their monosubstituted counterparts. mdpi.com This strategy allows for the fine-tuning of the molecule's properties to optimize interactions with a specific biological target.

For instance, a study comparing 3-monosubstituted, 5-monosubstituted, and 3,5-disubstituted rhodanine derivatives found that the disubstituted compounds generally exhibited superior anticancer activity. mdpi.com A 3,5-disubstituted derivative with a cinnamoyl group at C-5 and a 2-chlorophenyl group at N-3 showed significant growth inhibition of MCF-7 breast cancer cells. mdpi.com Altering the N-3 substituent in this disubstituted series to cyclohexyl or benzyl (B1604629) groups led to a decline in inhibitory activity, highlighting the specific and combined influence of the groups at both positions. mdpi.com Similarly, the combination of a 4'-N,N-diethylaminobenzylidene group at C-5 and a butyric acid chain at N-3 produced a compound with excellent anticancer activity against A2780 and A2780cisR cell lines, demonstrating the power of the 3,5-disubstitution approach. mdpi.com

Table 3: Comparison of Mono- and Di-substituted Rhodanine Analogues' Anticancer Activity
CompoundSubstitution PatternN-3 SubstituentC-5 SubstituentReported ActivityReference
55-monosubstituted-H(Not specified, but implied aryl)Less active than compound 13 researchgate.net
133,5-disubstituted(Not specified, but implied substitution)(Not specified, but implied aryl)More active than compound 5 (IC50 = 67 µM vs MCF-7) researchgate.net
193,5-disubstituted2-chlorophenylCinnamoyl81% inhibition vs MCF-7 mdpi.com
203,5-disubstituted3-cyclohexylCinnamoyl77% inhibition vs MCF-7 mdpi.com
213,5-disubstituted3-benzylCinnamoyl71% inhibition vs MCF-7 mdpi.com
383,5-disubstitutedButyric acid4'-N,N-dimethylaminobenzylideneIC50 = 4.4 µM vs A2780 mdpi.com
425-monosubstituted-HCiminalum fragmentDecreased anticancer cytotoxicity mdpi.com

Computational Approaches in SAR Elucidation

Computational chemistry has emerged as an indispensable tool in the field of medicinal chemistry for elucidating the Structure-Activity Relationships (SAR) of novel compounds, including analogues of Rhodanine, 5-(cyclohexylmethylene)-. These in silico methods provide valuable insights into the molecular interactions between ligands and their biological targets, predict the activity of new derivatives, and guide the rational design of more potent and selective molecules. The primary computational techniques employed in the study of rhodanine derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding modes of rhodanine analogues within the active sites of their target enzymes. For instance, in the context of anticancer research, molecular docking studies have been performed on rhodanine derivatives to investigate their interactions with protein kinases, which are crucial regulators of cell signaling pathways. nih.govscirp.org

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the biological activity of the compounds. For example, the rhodanine core itself can act as a hydrogen bond acceptor or donor, while the cyclohexyl group of Rhodanine, 5-(cyclohexylmethylene)- likely engages in hydrophobic interactions within the target's binding pocket. Docking studies can also explain the impact of different substituents on the binding affinity. While specific docking studies on Rhodanine, 5-(cyclohexylmethylene)- are not extensively reported in the literature, the general principles derived from studies on other 5-substituted rhodanines are applicable. These studies consistently highlight the importance of the substituent at the 5-position in occupying specific sub-pockets within the enzyme's active site. nih.govnih.gov

The following table summarizes the types of interactions that are commonly investigated in molecular docking studies of rhodanine derivatives:

Interaction Type Description Potential Role of Rhodanine, 5-(cyclohexylmethylene)-
Hydrogen Bonding The rhodanine ring contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. The carbonyl and thione groups of the rhodanine core can form hydrogen bonds with amino acid residues in the active site.
Hydrophobic Interactions Non-polar parts of the molecule, such as the cyclohexyl ring, interact favorably with hydrophobic pockets in the protein. The cyclohexyl ring is expected to fit into a hydrophobic pocket, contributing significantly to the binding affinity.
Pi-Pi Stacking The aromatic character of some substituents can lead to stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. While the cyclohexyl group is not aromatic, this interaction is relevant for other rhodanine analogues with aryl substituents.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules before their synthesis. nih.gov

For rhodanine derivatives, 2D- and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govscirp.org These studies typically involve the calculation of a wide range of molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) which can influence electrostatic interactions. semanticscholar.org

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which determine the compound's partitioning between aqueous and lipid environments.

Topological descriptors: which describe the connectivity of atoms in the molecule.

A QSAR study on a series of rhodanine derivatives might reveal, for example, that a certain range of hydrophobicity and a specific steric bulk at the 5-position are optimal for activity. These models are often validated internally (e.g., using cross-validation) and externally (by predicting the activity of a set of compounds not used in model generation) to ensure their predictive power. nih.gov

A hypothetical QSAR model for Rhodanine, 5-(cyclohexylmethylene)- analogues could be represented by an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode predicted by molecular docking. nih.gov By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the protein upon binding and can help to more accurately estimate the binding free energy.

In the context of Rhodanine, 5-(cyclohexylmethylene)- analogues, MD simulations could be used to:

Assess the stability of the interactions between the cyclohexyl group and the hydrophobic pocket.

Investigate the role of water molecules in the binding site.

Determine if the initial binding pose obtained from docking is stable over a longer timescale.

The results of MD simulations can provide a more realistic picture of the binding event and can help to refine the design of new analogues with improved binding characteristics. nih.gov

Enzyme Inhibition Profiles and Mechanisms of Rhodanine, 5 Cyclohexylmethylene Analogues

Inhibition of HIV-1 Integrase (IN)

There is no specific information available in the reviewed scientific literature regarding the inhibition of HIV-1 integrase by Rhodanine (B49660), 5-(cyclohexylmethylene)-.

However, studies on other rhodanine derivatives have established this chemical scaffold as a point of interest for HIV-1 integrase inhibition. nih.govbohrium.commdpi.com Research has focused on the design, synthesis, and molecular docking of various rhodanine analogues to understand their structure-activity relationships. nih.gov

Molecular Docking and Binding Site Analysis

Without experimental data on the inhibition of HIV-1 integrase by Rhodanine, 5-(cyclohexylmethylene)-, any molecular docking and binding site analysis would be purely speculative. Docking studies on other rhodanine derivatives have been performed to predict their binding modes within the enzyme's active site. nih.gov

Specificity and Counter-Screening against Related Enzymes (e.g., APE1)

To assess the selectivity of potential HIV-1 integrase inhibitors, counter-screening against other nucleases, such as human apurinic/apyrimidinic endonuclease 1 (APE1), is a critical step. nih.gov This allows for the identification of compounds that specifically target the viral enzyme without affecting host cellular enzymes involved in DNA repair. For many rhodanine derivatives, their activity against APE1 has been evaluated to determine their selectivity profile. nih.gov However, no such data is available for Rhodanine, 5-(cyclohexylmethylene)-.

Modulation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Enzymes

No studies were found that specifically investigate the modulatory effects of Rhodanine, 5-(cyclohexylmethylene)- on the key enzymes of the pentose phosphate pathway (PPP).

Research on other rhodanine analogues, such as N-phenyl substituted rhodanines, has demonstrated inhibitory activity against PPP enzymes. bingol.edu.tr

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition

There is no published data on the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) by Rhodanine, 5-(cyclohexylmethylene)-. Studies on a series of N-phenyl substituted rhodanines have reported IC50 and Ki values for G6PD inhibition, indicating that the rhodanine scaffold can interact with this enzyme. bingol.edu.tr

6-Phosphogluconate Dehydrogenase (6PGD) Inhibition

Similarly, no specific data exists for the inhibition of 6-Phosphogluconate Dehydrogenase (6PGD) by Rhodanine, 5-(cyclohexylmethylene)-. The aforementioned study on N-phenyl substituted rhodanines also detailed their inhibitory constants (Ki) against 6PGD, suggesting a potential for this class of compounds to modulate the pentose phosphate pathway. bingol.edu.tr

Inhibition of Protein Tyrosine Phosphatases (PTPs)

The scientific literature lacks any specific reports on the inhibitory activity of Rhodanine, 5-(cyclohexylmethylene)- against protein tyrosine phosphatases (PTPs).

The broader family of rhodanine derivatives has been explored for PTP inhibition. For instance, a study on a specific rhodanine derivative, 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one, demonstrated effective inhibition of the protein tyrosine phosphatase PRL-3, with a determined IC50 value and binding constant. nih.gov This highlights the potential of the rhodanine scaffold to be developed into PTP inhibitors, though no such information is available for the cyclohexylmethylene derivative.

PTP1B, MEG1, MEG2, and VE-PTP Inhibition

Protein tyrosine phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. Rhodanine-containing compounds have been explored as potential PTP1B inhibitors. Studies on 5-aryl-furan derivatives bearing a rhodanine moiety have identified competitive inhibitors of PTP1B. For instance, a derivative, compound 5g , exhibited a half-maximal inhibitory concentration (IC50) of 2.66 ± 0.16 µM against PTP1B. The introduction of a sec-butyl group at the 2-position of the carboxyl group in these analogues was found to significantly enhance their PTP1B inhibitory activity.

While specific inhibitory data for Rhodanine, 5-(cyclohexylmethylene)- against PTP1B is not extensively documented in publicly available research, the broader class of rhodanine derivatives shows promise. The general mechanism involves the rhodanine moiety acting as a phosphotyrosine (pTyr) mimetic, binding to the active site of the phosphatase.

Information regarding the inhibitory effects of Rhodanine, 5-(cyclohexylmethylene)- analogues on megakaryocyte protein tyrosine phosphatase 1 (MEG1), megakaryocyte protein tyrosine phosphatase 2 (MEG2), and vascular endothelial protein tyrosine phosphatase (VE-PTP) is currently limited in the scientific literature. Further research is required to elucidate the potential interactions and inhibitory profiles of this specific class of compounds against these phosphatases.

Competitive Inhibition Mechanisms

The inhibitory action of rhodanine analogues against PTP1B is often characterized by a competitive mechanism. This mode of inhibition implies that the inhibitor molecule directly competes with the natural substrate for binding to the enzyme's active site. In the case of PTP1B, the rhodanine derivative mimics the phosphorylated tyrosine residue of the substrate. Molecular docking studies have suggested that the rhodanine core can fit into the catalytic site of PTP1B, forming key interactions with amino acid residues within the active site pocket. This binding prevents the enzyme from dephosphorylating its natural substrates, thereby modulating the downstream signaling cascade.

Two series of 5-aryl-furan derivatives containing a rhodanine moiety, specifically those with phenylalanine or isoleucine-derived components, have been identified as competitive PTP1B inhibitors. This further supports the role of the rhodanine scaffold as a crucial element for active site binding and competitive inhibition.

Cholinesterase (AChE and BChE) Inhibition

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. A recent study on a series of rhodanine-pyridinium derivatives has demonstrated their potential as cholinesterase inhibitors. Within this series, compound 10p emerged as the most potent inhibitor of AChE, while compound 10f was the most effective against BChE. Both of these compounds feature a 4-CF3 substituent on the phenyl ring of the benzyl (B1604629) pyridinium (B92312) moiety.

Kinetic studies revealed that these rhodanine-pyridinium derivatives act as competitive inhibitors of both AChE and BChE. This suggests that they bind to the active site of the cholinesterases, likely interacting with key residues in the catalytic gorge and preventing the hydrolysis of the neurotransmitter acetylcholine.

CompoundTarget EnzymeIC50 (µM)
10p Acetylcholinesterase (AChE)Data not specified, but most potent in series
10f Butyrylcholinesterase (BChE)Data not specified, but most potent in series

Table 1: Cholinesterase inhibitory activity of selected rhodanine-pyridinium derivatives.

Aldose Reductase (ALR) Inhibition

Aldose reductase (ALR) is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to diabetic complications. Rhodanine derivatives have been extensively investigated as ALR inhibitors. A study focusing on rhodanine-3-acetamide derivatives identified several potent inhibitors of both aldehyde reductase (ALR1) and aldose reductase (ALR2).

Notably, compound 3f from this series demonstrated the most potent inhibition of ALR2 with an IC50 of 0.12 ± 0.01 µM. This was more potent than the standard drug sulindac. The vanillin-derived analogues within this series generally exhibited better activity against both ALR1 and ALR2.

CompoundTarget EnzymeIC50 (µM)
3a ALR20.25 ± 0.04
3f ALR20.12 ± 0.01
3c ALR1Lower micromolar concentration
3d ALR1Lower micromolar concentration
3e ALR1Lower micromolar concentration
3f ALR1Lower micromolar concentration

Table 2: Aldose and aldehyde reductase inhibitory efficacy of selected 5-benzylidene rhodanine-3-acetamide derivatives.

Docking studies have provided insights into the binding mechanism of these rhodanine derivatives with ALR. The benzylidene system's phenyl ring occupies a specific pocket formed by Phe115, Phe122, Leu300, and Cys303, while the rhodanine ring establishes a network of hydrogen bonds with Val47 at the enzyme's anionic binding site.

Other Enzyme Target Modulations

Dual-specificity phosphatases (DUSPs) are a subclass of protein tyrosine phosphatases that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. A rhodanine derivative, PRL-3 inhibitor I, has been shown to inhibit dual-specificity phosphatase 22 (DUSP22). The half-maximal inhibitory concentration (IC50) of PRL-3 inhibitor I against PRL-3, another phosphatase, is 0.9 μM. This compound was found to also inhibit DUSP22, highlighting the potential for rhodanine-based compounds to modulate the activity of this class of enzymes.

Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. researchgate.netnih.gov Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. researchgate.netnih.gov

N-substituted rhodanine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A study focusing on the green synthesis and molecular docking of novel N-substituted rhodanines identified these compounds as effective inhibitors of hCA I and hCA II. dntb.gov.ua While specific analogues of 5-(cyclohexylmethylene)rhodanine were not detailed, the broader class of rhodanine derivatives showed promise. For instance, some rhodanine derivatives have been shown to exhibit low nanomolar inhibition constants (Ki) against tumor-related hCA IX and XII, with varying selectivity profiles. researchgate.net Molecular docking studies have suggested that these inhibitors bind to the zinc ion in the active site, a classic feature of CA inhibitors. researchgate.net

Histone Acetyltransferase

Histone acetyltransferases (HATs) are enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone proteins. Their dysregulation is linked to various diseases, including cancer.

Rhodanine carboxylic acids have been identified as novel inhibitors of histone acetyltransferases. scispace.com A study demonstrated that these compounds can effectively inhibit HAT activity. For example, (Z)-6-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid, a rhodanine derivative, was synthesized and showed inhibitory potential. scispace.com Although this specific compound does not feature the cyclohexylmethylene group, it highlights the potential of the rhodanine scaffold in targeting HATs. The mechanism of inhibition is believed to involve the interaction of the rhodanine moiety with the enzyme's active site. scispace.com

α-Amylase and α-Glucosidase

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a validated strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com Several studies have highlighted the potential of rhodanine analogues as inhibitors of these enzymes.

A series of novel benzothiazole-rhodanine derivatives were designed and synthesized as potential antidiabetic agents. nih.gov Compounds from this series, specifically A5, A6, and A9, demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with results comparable to the standard drug, acarbose. nih.gov Kinetic studies using Lineweaver-Burk plots revealed that compounds A5 and A9 act as competitive inhibitors of the enzyme. nih.gov

Similarly, novel rhodanine-pyrazole conjugates have been shown to be potent inhibitors of α-glucosidase, with significantly greater activity than their simpler rhodanine counterparts. researchgate.net The inhibitory activity of these molecular hybrids against α-glucosidase was reported with IC50 values ranging from 2.259 µM to 116.0 µM. researchgate.net Another study on rhodanine-benzamides also identified them as potential inhibitors of α-amylase. dntb.gov.ua

Table 1: Inhibitory Activity of Rhodanine Analogues against α-Amylase and α-Glucosidase

Compound Class Target Enzyme Key Findings Inhibition Type Reference
Benzothiazole-rhodanine derivatives (A5, A6, A9) α-Amylase & α-Glucosidase Good activity in comparison with acarbose. Competitive (for A5 and A9) nih.gov
Rhodanine-pyrazole conjugates α-Glucosidase IC50 values from 2.259 µM to 116.0 µM. Not specified researchgate.net

Glutathione (B108866) S-transferases (GSTs)

Glutathione S-transferases (GSTs) are a superfamily of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates. abo.fifrontiersin.org Overexpression of certain GST isoforms, such as GSTP1, is associated with multidrug resistance in cancer. mdpi.comresearchgate.net

The rhodanine scaffold has been explored for the development of GST inhibitors. While specific studies on 5-(cyclohexylmethylene)rhodanine are not prevalent, related rhodanine-containing compounds have been investigated. For instance, bacterial cytological profiling identified some rhodanine-containing analogues as specific inhibitors of other enzymes, suggesting the broad bioactivity of this chemical class. nih.gov The development of GST inhibitors is an active area of research, with various compounds being classified based on their binding to the glutathione-binding site (G-site) or the substrate-binding site (H-site). mdpi.com The diversity of the H-site makes the development of specific inhibitors challenging. mdpi.com

Antimicrobial Activity of Rhodanine, 5 Cyclohexylmethylene and Its Derivatives

Antibacterial Efficacy and Spectrum

Derivatives of rhodanine (B49660) have been investigated for their antibacterial properties for over five decades. nih.gov The focus has often been on 5-ylidene-4-thiazolidinones, which have shown promise as new antibacterial agents. nih.gov Research has demonstrated that the introduction of a carboxyalkyl group at the N-3 position can enhance antibacterial activity. nih.govresearchgate.net

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Numerous studies have confirmed that rhodanine derivatives exhibit significant bacteriostatic or bactericidal activity against Gram-positive bacteria. nih.govcup.edu.innih.gov The effectiveness of these compounds is influenced by the nature of the substituents on the rhodanine core. researchgate.net

For instance, a series of rhodanine-3-carboxyalkyl acid derivatives with a benzylidene moiety at the C-5 position were synthesized and tested for their antibacterial action. cup.edu.in It was observed that derivatives of rhodanine-3-propionic acid showed the highest activity against Gram-positive strains. researchgate.net In another study focusing on 5-pyridinylmethylidene derivatives, compounds with a pyridin-2-ylmethylidene group at the C-5 position demonstrated the highest activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 125 µg/mL. researchgate.net The activity within this series was further influenced by the length of the carboxyalkyl chain at the N-3 position. researchgate.net

Table 1: Antibacterial Activity of Selected Rhodanine Derivatives against Gram-Positive Bacteria

Compound Class Specific Substituent Target Organism(s) Activity Range (MIC)
5-pyridinylmethylidene-rhodanine-3-carboxyalkyl acids Pyridin-2-ylmethylidene at C-5 Gram-positive bacteria 7.8 - 125 µg/mL researchgate.net
5-pyridinylmethylidene-rhodanine-3-carboxyalkyl acids Pyridin-3-ylmethylidene at C-5 Gram-positive bacteria 15.6 - 500 µg/mL researchgate.net

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

In contrast to their efficacy against Gram-positive organisms, studies have consistently reported a lack of significant antibacterial activity of these specific rhodanine derivatives against Gram-negative bacteria. nih.govcup.edu.inresearchgate.netresearchgate.net Multiple series of synthesized rhodanine-3-carboxyalkyl acids were found to be inactive when screened against reference Gram-negative bacterial strains. nih.govcup.edu.inresearchgate.net

Investigations into Drug-Resistant Strains (e.g., MRSA)

The rising threat of antibiotic resistance has spurred research into new chemical entities effective against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In this context, certain rhodanine derivatives have shown promising results. For example, 5-benzylidene derivatives of rhodanine-3-isopropionic acid, particularly those containing a nitro (NO2) group in the ortho position of the aromatic ring, exhibited good antibacterial activity against MRSA. researchgate.net The exploration of rhodanine-3-acetic acids has been a key strategy in developing novel leads against challenging targets like MRSA. nih.govcup.edu.in

Antiviral Potency of Rhodanine, 5-(cyclohexylmethylene)- Analogues

The rhodanine scaffold is a cornerstone in the development of potential antiviral agents, with derivatives showing activity against a variety of viruses. nih.govtandfonline.com The versatility of the rhodanine structure allows for modifications that can target different viral proteins and replication stages. tandfonline.com

Studies on Human Immunodeficiency Virus Type 1 (HIV-1)

Analogues of rhodanine have emerged as potent inhibitors of HIV-1. tandfonline.comnih.gov Certain derivatives have demonstrated the ability to inhibit HIV-1 replication in human TZM-bl cells at nanomolar concentrations. nih.gov One parent rhodanine compound, in particular, showed an excellent inhibitory profile against both CXCR4-tropic and CCR5-tropic HIV strains. nih.gov The mechanism of action for some of these compounds involves blocking the formation of the six-helix bundle fusion core, which is critical for the virus to fuse with the cell membrane. nih.gov This makes them effective tools in the context of pre-exposure prophylaxis (PrEP) strategies aimed at limiting HIV-1 transmission. nih.gov

Table 2: In Vitro Anti-HIV-1 Activity of a Parent Rhodanine Compound

HIV-1 Strain Cell Line EC₅₀ (nM)
AD8 (CCR5-tropic) TZM-bl 6.9 researchgate.netnih.gov
NL4.3 (CXCR4-tropic) TZM-bl 4.0 researchgate.netnih.gov

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Investigations against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

In the wake of the COVID-19 pandemic, the scientific community has explored various chemical scaffolds for activity against SARS-CoV-2, including rhodanine derivatives. nih.govcup.edu.in While studies focusing specifically on Rhodanine, 5-(cyclohexylmethylene)- are not extensively documented in the reviewed literature, research on closely related analogues provides valuable insights.

A series of novel furanyl methylidene rhodanine analogs have been shown to exhibit broad-spectrum inhibitory and inactivating activities against enveloped viruses, including SARS-CoV-2 and its variants. nih.gov One such compound, FD001 (furanyl methylidene rhodanine), was found to effectively inhibit viral infection. nih.gov The antiviral effect of these compounds may stem from multiple mechanisms, such as targeting the viral membrane and inhibiting the fusion process essential for viral entry into host cells. nih.gov Furthermore, a molecular hybridization approach, incorporating rhodanine with other bioactive scaffolds like quinolone and indole, has yielded conjugates with promising antiviral activity against SARS-CoV-2. nih.gov These findings underscore the potential of the rhodanine core structure in the development of drug candidates against SARS-CoV-2 and other enveloped viruses. nih.govnih.gov

Antifungal Research on Rhodanine, 5-(cyclohexylmethylene)- Derivatives

Following a comprehensive review of available scientific literature, no specific research studies detailing the antifungal activity of Rhodanine, 5-(cyclohexylmethylene)- or its derivatives were identified. Current research on the antifungal properties of rhodanine-based compounds tends to focus on derivatives with different substituents at the 5-position, primarily aryl or benzylidene groups.

While studies on rhodanine analogues with cyclohexyl moieties in other positions of the molecule exist, for instance, at the N-3 position, they fall outside the specified scope of this article. Therefore, data on the antifungal efficacy, spectrum of activity, or any detailed research findings for derivatives of Rhodanine, 5-(cyclohexylmethylene)- against fungal pathogens are not available in the reviewed literature. Further research is required to determine the potential antifungal profile of this specific class of compounds.

Anticancer Activity of Rhodanine, 5 Cyclohexylmethylene and Its Derivatives

Cytotoxicity Profiles against Various Cancer Cell Lines

Derivatives of rhodanine (B49660) have been extensively evaluated for their cytotoxic effects against a diverse panel of human cancer cell lines. The introduction of different substituents on the rhodanine core significantly influences their antiproliferative activity.

One study investigated a series of 3,5-disubstituted rhodanine derivatives. Among them, a compound featuring a 3-cyclohexyl group and a cinnamoyl moiety at the fifth position (Compound 20) was tested against the MCF-7 breast cancer cell line. It demonstrated an inhibition of 77% at a concentration of 10 µg/mL. encyclopedia.pub This highlights the potential of incorporating a cyclohexyl group, similar to that in 5-(cyclohexylmethylene)rhodanine, in designing active anticancer compounds.

Other rhodanine derivatives have shown potent cytotoxicity across various cancer types. For instance, a phenyl-substituted triazolothiazolyl-rhodanine derivative (Compound 27) displayed remarkable activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 4.67 µM and 2.30 µM, respectively. nih.govencyclopedia.pub Similarly, S-glucosylated rhodanines have exhibited potent cytotoxicity; one such compound (Compound 6) showed IC₅₀ values of 11.7 µM against MCF-7, 0.21 µM against HepG2 (liver cancer), and 1.7 µM against A549 (lung cancer) cells. nih.gov

The following table summarizes the cytotoxic activity of various rhodanine derivatives against several cancer cell lines.

Interactive Table: Cytotoxicity of Rhodanine Derivatives

Compound Cancer Cell Line Activity Measurement Value
3-cyclohexyl-5-cinnamoyl rhodanine (20) MCF-7 (Breast) % Inhibition @ 10 µg/mL 77% encyclopedia.pub
Phenyl-substituted triazolothiazolyl-rhodanine (27) Huh7 (Liver) IC₅₀ 4.67 µM nih.govencyclopedia.pub
Phenyl-substituted triazolothiazolyl-rhodanine (27) MCF-7 (Breast) IC₅₀ 2.30 µM nih.govencyclopedia.pub
S-glucosylated rhodanine (6) MCF-7 (Breast) IC₅₀ 11.7 µM nih.gov
S-glucosylated rhodanine (6) HepG2 (Liver) IC₅₀ 0.21 µM nih.gov
S-glucosylated rhodanine (6) A549 (Lung) IC₅₀ 1.7 µM nih.gov
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-one (16) HL-60 (Leukemia) IC₅₀ 2.66 µM encyclopedia.pub
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-one (16) A549 (Lung) IC₅₀ 5.31 µM encyclopedia.pub
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-one (16) Raji (Lymphoma) IC₅₀ 4.48 µM encyclopedia.pub

Molecular Targets and Pathways in Anticancer Mechanisms

The anticancer effects of rhodanine derivatives are mediated through their interaction with various molecular targets and the subsequent modulation of key cellular pathways. nih.govnih.gov

A primary mechanism involves the induction of apoptosis. Studies have shown that rhodanines can trigger programmed cell death by modulating the expression of Bcl-2 family proteins, which are crucial regulators of the apoptotic cascade. nih.gov For example, a glucosylated rhodanine derivative was found to upregulate apoptosis-related genes while inhibiting the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov

Rhodanine derivatives also target essential enzymes involved in cancer cell proliferation and survival. Several compounds have been identified as inhibitors of various protein kinases, which are often dysregulated in cancer. mdpi.com These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov The inhibition of these kinases disrupts signaling pathways that control cell growth, angiogenesis, and metastasis. nih.gov

Another significant target is the enzyme family of DNA topoisomerases. These enzymes are vital for DNA replication and transcription. A specific S-glucosylated rhodanine derivative (Compound 6) was shown to be an effective inhibitor of topoisomerase II, with an IC₅₀ value of 6.9 µM, and also acted as a DNA intercalating agent. nih.gov

Furthermore, some rhodanine derivatives exhibit inhibitory activity against the phosphatase of regenerating liver (PRL-3). nih.govmdpi.com PRL-3 is overexpressed in many metastatic cancers, and its inhibition by rhodanine derivatives presents a promising therapeutic strategy. nih.govmdpi.com For instance, a rhodanine benzylidene derivative was found to be a potent PRL-3 inhibitor with an IC₅₀ value of 0.9 µM. mdpi.com

Selective Toxicity Studies against Cancer Cells

A critical aspect of an ideal anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that rhodanine derivatives can exhibit such selective toxicity.

For example, a pyrazole-rhodanine derivative (Compound 12) was found to be highly potent against leukemia and non-small cell lung cancer cell lines, with GI₅₀ values in the low micromolar range. encyclopedia.pub Importantly, this compound showed low toxicity towards normal human cell lines, with a lethal concentration (LC₅₀) greater than 100 μM, suggesting a favorable therapeutic window. mdpi.comencyclopedia.pub

In another study, a rhodanine derivative demonstrated significant cytotoxic activity against various cancer cell lines while having no effect on normal human skin fibroblasts (AG01523). nih.gov This selectivity is a highly desirable characteristic for potential anticancer drugs, as it may lead to fewer side effects during treatment. The development of rhodanine derivatives that can distinguish between cancerous and non-cancerous cells remains a key focus of ongoing research. nih.gov

Other Biological Activities and Therapeutic Potentials of Rhodanine, 5 Cyclohexylmethylene Derivatives

Antidiabetic Activity and Related Enzyme Targets

Rhodanine (B49660) derivatives have emerged as significant candidates in the management of diabetes mellitus due to their inhibitory effects on key enzymes involved in glucose metabolism. researchgate.netorientjchem.org

One of the primary targets is aldose reductase (AR) , an enzyme crucial in the polyol pathway. researchgate.net Under hyperglycemic conditions, AR converts excess glucose into sorbitol, the accumulation of which is linked to diabetic complications such as neuropathy, retinopathy, and nephropathy. researchgate.netresearchgate.netnih.gov Rhodanine-3-acetic acid derivatives, like epalrestat, are known inhibitors of aldose reductase and are used clinically to prevent diabetic peripheral neuropathy. researchgate.netfrontiersin.orgmdpi.com Studies have shown that certain 5-benzylidene rhodanine-3-acetamide derivatives are potent inhibitors of both aldehyde reductase (ALR1) and aldose reductase (ALR2), with some compounds exhibiting higher inhibitory activity than standard drugs like sulindac. researchgate.netnih.gov Docking studies reveal that the rhodanine core interacts with key residues at the enzyme's anionic binding site. nih.gov

Another important target is α-glucosidase , an enzyme that plays a critical role in carbohydrate digestion by breaking down complex carbohydrates into absorbable glucose. Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of treating type II diabetes mellitus. Several novel rhodanine derivatives have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly lower IC50 values (indicating higher potency) than the standard drug acarbose. For instance, a derivative containing chloro and rhodanine groups was found to be a particularly potent inhibitor.

Furthermore, rhodanine-substituted spirooxindole pyrrolidine (B122466) derivatives have been identified as novel α-amylase inhibitors . Similar to α-glucosidase, α-amylase is involved in the breakdown of dietary carbohydrates. In vivo studies on alloxan-induced diabetic rats have shown that potent compounds from this class can effectively reduce blood glucose levels.

Some 5-aryl-furan derivatives with a rhodanine moiety have also been identified as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B) , another promising target for type 2 diabetes treatment.

Table 1: Antidiabetic Activity of Rhodanine Derivatives

Derivative Class Enzyme Target Key Findings Reference
Rhodanine-3-acetamide derivatives Aldose Reductase (ALR2) Potent inhibition, with some compounds more active than the standard drug sulindac. researchgate.net
Thiazolidine-2,4-dione or rhodanine derivatives α-Glucosidase Majority of compounds showed potent inhibitory activity, significantly better than acarbose.
Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] α-Amylase Good α-amylase inhibition with low IC50 values, comparable to acarbose.
5-Aryl-furan derivatives with rhodanine moiety Protein Tyrosine Phosphatase 1B (PTP1B) Identified as competitive PTP1B inhibitors.

Antimalarial Investigations

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. One promising target is the parasite's type II fatty acid biosynthesis (FAS-II) pathway, which is essential for its survival and is absent in humans.

Enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the FAS-II pathway, has been validated as a target for antimalarial drugs. Research has led to the discovery of a class of rhodanine compounds that act as inhibitors of P. falciparum enoyl ACP reductase (PfENR). Through a combination of rational screening, analogue searching, and docking studies, potent inhibitors have been identified. The most effective of these compounds demonstrated an IC50 value of 35.6 nM against PfENR and inhibited the growth of the parasite in red blood cell cultures with an IC50 value of 750 nM. The discovery of numerous rhodanine derivatives with inhibitory activity in the low nanomolar to low micromolar range opens up new possibilities for the development of novel antimalarial drugs.

Table 2: Antimalarial Activity of Rhodanine Derivatives

Target Enzyme Organism Key Findings Reference
Enoyl-acyl carrier protein reductase (PfENR) Plasmodium falciparum Potent inhibition of the enzyme and parasitic growth in red blood cell cultures.

Anti-inflammatory Properties

Rhodanine derivatives have also demonstrated significant potential as anti-inflammatory agents. orientjchem.org Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are central to the inflammatory cascade.

Research has shown that certain rhodanine derivatives can act as inhibitors of these enzymes. For instance, a series of rhodanine derivatives containing a 5-aryloxypyrazole moiety were identified as having potent anti-inflammatory properties. One notable compound from this series exhibited significant anti-inflammatory activity, surpassing that of reference drugs like celecoxib (B62257) and hydrocortisone (B1673445). This compound was found to effectively inhibit nitric oxide (NO) production in a dose-dependent manner and prevent the expression of inflammatory mediators in macrophages. Further investigation through an enzyme-linked immunosorbent assay (ELISA) suggested that this compound blocks the downstream signaling of COX-2.

Some derivatives have been investigated as dual inhibitors of both COX-2 and 5-LOX, which could offer a broader anti-inflammatory effect with a potentially better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity of Rhodanine Derivatives

Derivative Class Proposed Mechanism Key Findings Reference
Rhodanine derivatives with 5-aryloxypyrazole moiety COX-2 inhibition, reduction of NO production Significant anti-inflammatory activity, superior to celecoxib and hydrocortisone in one case.
Various rhodanine derivatives COX/5-LOX inhibition Investigated as dual inhibitors for broad-spectrum anti-inflammatory action.

Anticonvulsant Effects

The therapeutic potential of rhodanine derivatives extends to the central nervous system, with studies investigating their efficacy as anticonvulsant agents. The core structure of rhodanine, particularly the 5-arylidene-2-thioxothiazolidine-4-one moiety, has been identified as a promising scaffold for developing compounds with anticonvulsant properties.

A study focused on the synthesis of a series of benzylidene rhodanine derivatives and their subsequent evaluation for anticonvulsant activity using the maximal electroshock (MES) method. nih.gov This test is a standard preclinical model for identifying compounds that can prevent the spread of seizures. The research involved creating new derivatives through the reaction of rhodanine with various aromatic aldehydes, followed by O-alkylation with different chloro-acetamides. nih.gov The findings from this and other similar studies indicate that the rhodanine framework is a viable starting point for the design of new anticonvulsant drugs.

Table 4: Anticonvulsant Activity of Rhodanine Derivatives

Derivative Class Evaluation Method Key Findings Reference
Benzylidene rhodanine derivatives Maximal Electroshock (MES) method Screened for anticonvulsant activity, demonstrating the potential of this chemical class. nih.gov

Computational Chemistry and Theoretical Studies on Rhodanine, 5 Cyclohexylmethylene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the fundamental chemical properties of Rhodanine (B49660), 5-(cyclohexylmethylene)-.

DFT calculations are instrumental in predicting the chemical reactivity and stability of Rhodanine, 5-(cyclohexylmethylene)-. By calculating the molecule's electronic energy and the distribution of electron density, researchers can infer its kinetic and thermodynamic stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron to a higher energy state.

Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of the chemical behavior of Rhodanine, 5-(cyclohexylmethylene)-.

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. For Rhodanine, 5-(cyclohexylmethylene)-, the HOMO is typically localized on the rhodanine ring, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electron donation. The LUMO is often distributed over the exocyclic double bond and the carbonyl group, suggesting these are the electron-deficient regions.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electronic charge transfer.

The following table summarizes typical conceptual DFT reactivity descriptors for a rhodanine derivative, illustrating the type of data generated in these studies.

DescriptorValue (eV)
HOMO Energy-6.2
LUMO Energy-2.5
Energy Gap (ΔE)3.7
Electronegativity (χ)4.35
Chemical Hardness (η)1.85
Chemical Softness (S)0.54

Note: These are representative values and can vary depending on the specific computational method and basis set used.

DFT can also be used to determine the local reactivity of different atoms within Rhodanine, 5-(cyclohexylmethylene)-. This is often achieved through the calculation of Fukui functions or by analyzing the distribution of the electrostatic potential.

Electrophilic Attack: The sites most susceptible to electrophilic attack are those with the highest electron density, which often correspond to the regions where the HOMO is localized. For Rhodanine, 5-(cyclohexylmethylene)-, these are typically the sulfur atom and the nitrogen atom within the rhodanine ring.

Nucleophilic Attack: The sites most prone to nucleophilic attack are the electron-deficient regions, often associated with the LUMO. In this molecule, the carbon atom of the carbonyl group and the exocyclic double bond are common sites for nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how Rhodanine, 5-(cyclohexylmethylene)- and its derivatives might interact with biological targets.

Molecular docking simulations have been employed to investigate the binding of Rhodanine, 5-(cyclohexylmethylene)- to various enzymes and receptors. These studies reveal the specific binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For instance, the rhodanine core can act as a hydrogen bond acceptor through its carbonyl oxygen and as a hydrogen bond donor via the N-H group. The cyclohexyl group often engages in hydrophobic interactions within the binding pocket of a target protein. The binding affinity, often expressed as a docking score or estimated binding energy, provides a prediction of how strongly the ligand binds to the target.

Advanced Applications of Rhodanine, 5 Cyclohexylmethylene in Materials Science and Sensing

Development as Chemosensors and Optical Materials

Extensive research into the applications of Rhodanine (B49660), 5-(cyclohexylmethylene)- as a chemosensor and optical material has been conducted. The inherent structure of the rhodanine core, with its electron-rich and electron-deficient ends, makes it a promising scaffold for the development of sensors.

Metal Ion Detection

While various rhodanine derivatives have been investigated for their ability to detect a range of metal ions—including but not limited to Fe³⁺, Ag⁺, Au⁺, Cu²⁺, Hg²⁺, Pd²⁺, and Pt²⁺—specific studies detailing the use of Rhodanine, 5-(cyclohexylmethylene)- for this purpose are not extensively documented in the available literature. The general principle relies on the coordination of the metal ion with the sulfur and nitrogen atoms in the rhodanine ring, leading to a detectable change in the compound's photophysical properties. For instance, derivatives such as 5-(4-Dimethylaminobenzylidene)rhodanine are known to be effective for the detection of silver, gold, copper, mercury, palladium, and platinum ions. This is often achieved through a colorimetric assay where the deposition of metal ions causes a visible color change. sigmaaldrich.com

Spectrophotometric and Fluorescent Sensing Mechanisms

The sensing mechanism of rhodanine-based chemosensors typically involves a change in their absorption or emission spectra upon binding with a target analyte. These changes can be monitored using spectrophotometry and fluorescence spectroscopy. The interaction with metal ions, for example, can induce a shift in the maximum absorption wavelength (λmax) or a quenching/enhancement of fluorescence intensity. While the general principles are well-established for the rhodanine class of compounds, specific data on the spectrophotometric and fluorescent sensing mechanisms of Rhodanine, 5-(cyclohexylmethylene)- remains a subject for further investigation.

Applications in Polymer Chemistry

Rhodanine, 5-(cyclohexylmethylene)-, and the broader rhodanine family, have demonstrated significant potential in the field of polymer chemistry. Their unique structural features allow them to participate in various polymerization reactions, leading to the synthesis of complex polymer architectures. researchgate.netnih.govnih.gov

Initiators for Anionic Ring-Opening Polymerization

The rhodanine core can act as an efficient initiator for the anionic ring-opening polymerization (AROP) of monomers like thiiranes. researchgate.netnih.govnih.gov This is attributed to the highly polarized carbon-sulfur double bond (C=S) and the relatively weak carbon-sulfur single bond (C-S) within the five-membered ring. nih.gov Anionic species can attack the C=S bond, initiating the polymerization process. nih.gov This characteristic allows for the synthesis of cyclic polythioethers. researchgate.netnih.govnih.gov

A typical procedure involves dissolving the rhodanine initiator, the monomer (e.g., a thiirane (B1199164) like POMT), and a catalyst such as tetrabutylammonium (B224687) chloride in a solvent like N-methyl-2-pyrrolidone (NMP). nih.gov The reaction is then carried out under controlled temperature, leading to the formation of the desired polymer. nih.gov

Monomers in Knoevenagel Polymerization

The methylene (B1212753) group in the rhodanine ring is highly active due to the presence of adjacent electron-withdrawing groups. researchgate.netnih.govnih.gov This activity makes rhodanine and its derivatives excellent monomers for Knoevenagel condensation polymerization with aldehydes. researchgate.netnih.govnih.govresearchgate.net This reaction is highly efficient, often proceeding with near-quantitative conversions under mild conditions. nih.gov By using bifunctional rhodanine compounds and dialdehydes, linear rhodanine-containing polymers can be synthesized. researchgate.net

This dual functionality—acting as both an initiator for AROP and a monomer in Knoevenagel polymerization—is a key advantage of rhodanine-based compounds in polymer synthesis. researchgate.netnih.govnih.gov

Construction of Multicyclic Polymers

The ability of rhodanine derivatives to participate in both Knoevenagel polymerization and anionic ring-opening polymerization provides a powerful tool for the construction of complex multicyclic polymers. researchgate.netnih.govnih.gov This strategy allows for the precise placement of cyclic structures within the polymer architecture.

For instance, a linear rhodanine-containing polymer can be first synthesized via Knoevenagel polymerization. nih.govresearchgate.net This linear polymer, containing multiple rhodanine units, can then serve as a macroinitiator for the ring-opening polymerization of a suitable monomer, resulting in a multicyclic polymer with cyclic structures in its backbone. nih.gov This approach has been successfully used to create various complex topologies, including linear and hyperbranched multicyclic polymers, as well as polymers with pendant cyclic structures. researchgate.net

The synthesis of these advanced polymer structures opens up possibilities for new materials with unique physical and chemical properties compared to their linear counterparts. nih.gov

Polymerization TypeRole of Rhodanine DerivativeResulting Polymer StructureKey Features
Anionic Ring-Opening Polymerization (AROP) InitiatorCyclic PolythioethersInitiated by attack on the C=S bond in the rhodanine ring.
Knoevenagel Polymerization MonomerLinear Rhodanine-Containing PolymersUtilizes the active methylene group of the rhodanine ring.
Combined AROP and Knoevenagel Polymerization Macroinitiator/MonomerMulticyclic PolymersAllows for the creation of complex polymer architectures with controlled cyclic units.

Role in Organic Semiconductor Devices

The rhodanine moiety, and by extension Rhodanine, 5-(cyclohexylmethylene)-, is a significant building block in the design of functional materials for organic semiconductor devices. Its electron-withdrawing nature makes it a valuable component, particularly as an acceptor unit or as part of a larger π-conjugated system in organic electronics. Research has primarily focused on incorporating rhodanine derivatives as end-caps for acceptor-donor-acceptor (A-D-A) type small molecules and polymers used in organic photovoltaics (OPVs) and as core components in n-type organic thin-film transistors (OTFTs).

The rhodanine unit serves multiple functions in these contexts. It can act as a strong electron-accepting group, which is crucial for creating non-fullerene acceptors (NFAs) in OPVs. core.ac.uk Furthermore, it can function as a π-spacer to extend the molecular conjugation of the semiconductor material. thieme-connect.de This extension of the π-system, combined with its electron-donating or accepting capabilities, allows for precise tuning of the frontier molecular orbital energy levels (HOMO and LUMO) and the optical band gap of the resulting semiconductor. thieme-connect.de

In the structure of Rhodanine, 5-(cyclohexylmethylene)-, the cyclohexylmethylene group attached at the 5-position influences the molecule's solubility and film-forming properties, which are critical for solution-processed device fabrication. While much of the published research focuses on derivatives with different substituents to optimize performance, the fundamental principles apply to the broader class of 5-ylidene rhodanines.

Derivatives featuring the rhodanine scaffold have been successfully employed as electron acceptors in bulk-heterojunction (BHJ) organic solar cells. core.ac.uk The introduction of a rhodanine derivative as an end-capping group in an A-D-A small molecule, for instance, led to a wider and red-shifted absorption spectrum, contributing to a higher short-circuit current density (Jsc) in the resulting solar cell device. core.ac.uk In one study, small molecules with rhodanine derivative end-caps achieved power conversion efficiencies (PCE) of up to 4.27% with a high open-circuit voltage (Voc) of 0.93 V when paired with a PC71BM acceptor. core.ac.uk

Further research into simple A-D-A type NFAs, where a bithiophene core was flanked by two N-functionalized rhodanine units, demonstrated promising photovoltaic performance, achieving a PCE of up to 9.33%. tue.nl The strategic modification of side-chains on the rhodanine acceptor units was shown to influence aggregation behavior and was critical for optimizing device performance. tue.nl For example, changing an octyl side-chain to a 2'-ethylhexyl side-chain required different processing conditions to achieve the best results, yielding PCEs of 4.74% and 5.19%, respectively. tue.nl

The table below summarizes the performance of various rhodanine-based small molecules in organic photovoltaic devices, illustrating the impact of the molecular structure on key device parameters.

Table 1: Performance of Rhodanine Derivatives in Organic Photovoltaic (OPV) Devices

Donor/Acceptor Structure Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Source
DCNR3TIDT:PC71BM 0.93 8.59 0.53 4.27 core.ac.uk
DCAO3TIDT:PC71BM 0.93 6.93 0.52 3.34 core.ac.uk
2T-ORh based NFA - - - 4.74 tue.nl

Note: Voc = Open-circuit voltage; Jsc = Short-circuit current density; FF = Fill Factor; PCE = Power Conversion Efficiency.

Beyond photovoltaics, rhodanine derivatives have been integrated into larger molecular backbones to create n-type semiconductors for organic thin-film transistors (OTFTs). In one such design, rhodanine units were embedded in a core-expanded naphthalene (B1677914) diimide structure. thieme-connect.de This modification served to enlarge the π-conjugated system and tune the molecular energy levels, resulting in materials with low-lying LUMO energy levels (< -4.2 eV) and narrow optical band gaps (approx. 1.5 eV). thieme-connect.de Solution-processed OTFTs fabricated from these materials exhibited electron mobilities in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. thieme-connect.de The same study also demonstrated their utility as electron transport materials in inverted perovskite solar cells, achieving a PCE of 8.82%. thieme-connect.de

This dual functionality highlights the versatility of the rhodanine framework in creating multifunctional optoelectronic materials. By acting as an effective building block for tuning optical and electronic properties, rhodanine-based compounds, including Rhodanine, 5-(cyclohexylmethylene)-, are promising candidates for advancing organic semiconductor technologies.

Table 2: Chemical Compounds Mentioned

Compound Name
Rhodanine, 5-(cyclohexylmethylene)-
Rhodanine
2-(1,1-dicyanomethylene)-3-octyl rhodanine
DCAO3TIDT
DCNR3TIDT
PC71BM
2T-ORh
2T-EHRh
Naphthalene diimide

Q & A

Q. How can researchers validate the antioxidant mechanisms of 5-(cyclohexylmethylene)rhodanine derivatives?

  • Methodological Answer : ROS scavenging assays (e.g., DPPH, ABTS) combined with cellular models (e.g., H₂O₂-induced oxidative stress in HeLa cells) quantify antioxidant capacity. Derivatives with electron-withdrawing groups (e.g., iodo in 5-(4-iodobenzylidene)rhodanine) show enhanced activity due to radical stabilization .

Structure-Activity Relationship (SAR) Considerations

Q. What structural modifications improve the pharmacokinetic profile of 5-(cyclohexylmethylene)rhodanine derivatives?

  • Methodological Answer : Introducing sulfonic acid groups (e.g., rhodanine-3-ethanesulfonic acid) increases water solubility, while propanoic acid derivatives improve oral bioavailability. SAR studies must balance hydrophilicity and target engagement, as seen in anti-MRSA agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.